

DprE1-IN-6 vs TBA-7371 binding affinity and IC50

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Compound Focus: **DprE1-IN-6**

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Data Comparison of DprE1 Inhibitors

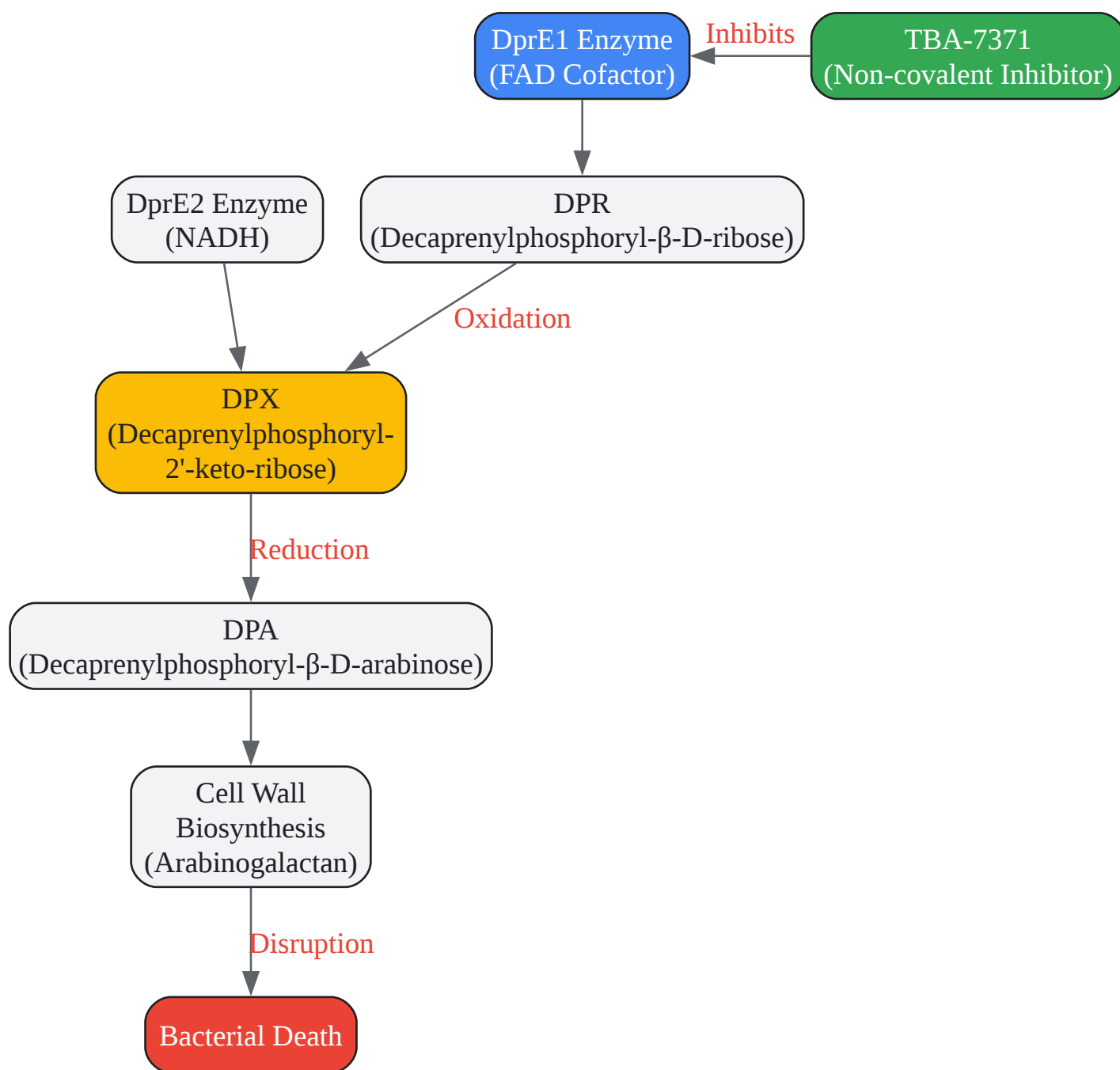
Compound	DprE1 IC ₅₀	Anti-TB MIC (H37Rv)	Secondary Targets (IC ₅₀)	Clinical Trial Phase
TBA-7371	10 nM [1] [2]	0.64 µg/mL [3] or 0.78-3.12 µM [1]	Phosphodiesterase 6 (PDE6): 4-6 µM [1] [2]	Phase 2a [1] [4]
PBTZ-169	Information missing	Information missing	Information missing	Phase 2a (Terminated) [4]
BTZ-043	Information missing	Information missing	Information missing	Phase 2 [4]
OPC-167832	Information missing	Information missing	Information missing	Phase 2 [4]

Experimental Data and Methodologies for TBA-7371

The data presented in the table above is supported by the following experimental evidence:

- **Enzyme Inhibition Assay (IC₅₀):** The half-maximal inhibitory concentration (IC₅₀) of 10 nM for TBA-7371 against the DprE1 enzyme demonstrates its high potency in a cell-free system [1] [2].
- **Minimum Inhibitory Concentration (MIC):** The MIC value represents the lowest concentration of a compound required to prevent visible growth of *Mycobacterium tuberculosis*. For TBA-7371, this was determined to be **0.64 µg/mL** against the H37Rv strain, confirming its potent bactericidal activity [3]. Another study reported a range of 0.78-3.12 µM [1].
- **Cytotoxicity Selectivity:** The cytotoxicity of TBA-7371 was evaluated in human HepG2 cells, showing an IC₅₀ of 164.7 µM [3]. This indicates a wide **selectivity index** (the ratio of cytotoxic concentration to antimicrobial concentration), suggesting a favorable safety profile for anti-TB applications.
- **In Vivo Efficacy:** Studies in mouse models of tuberculosis (including BALB/c and C3HeB/FeJ strains) have shown that TBA-7371, particularly at 100-200 mg/kg doses administered orally twice daily, significantly reduces bacterial load in the lungs [3]. It also demonstrates **synergistic effects** with other anti-TB drugs like Bedaquiline and GSK2556286 [3].

The mechanism of TBA-7371 and other DprE1 inhibitors is crucial for understanding their activity, which can be summarized in the following pathway:



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How to Locate Data for DprE1-IN-6

The absence of data for **DprE1-IN-6** in the public domain could be due to several reasons. It might be an early-stage research compound not yet detailed in published literature, or it could be known under a

different, more specific chemical name.

To find this information, you can try the following:

- **Search Scientific Databases:** Use specialized databases like **ChEMBL** or **PubChem** by searching for "**DprE1-IN-6**" or its chemical identifier (if known). These platforms aggregate bioactivity data from thousands of studies [5].
- **Check Patent Literature:** Early-stage inhibitor data is often first disclosed in patent applications. Searching patent databases using the compound name may yield detailed biological data.
- **Review Related Compound Studies:** Research articles on other "DprE1-IN-" series compounds (e.g., DprE1-IN-1, which is TBA-7371 itself) may mention or compare with **DprE1-IN-6** in their supplementary materials [3].

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References

1. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
2. TBA-7371 | DprE1 | PDE | Antibacterial | TargetMol [targetmol.com]
3. TBA-7371 | DprE1 Inhibitor | MedChemExpress [medchemexpress.com]
4. Clinical trial of DprE inhibitors: from bench to bedside 1 [link.springer.com]
5. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches | Scientific Reports [nature.com]

To cite this document: Smolecule. [DprE1-IN-6 vs TBA-7371 binding affinity and IC50]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12870714#dpre1-in-6-vs-tba-7371-binding-affinity-and-ic50>]

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